An In-depth Technical Guide to the Chemical Properties of Ethyl 2-hydroxy-2-methylbut-3-enoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-hydroxy-2-methylbut-3-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-hydroxy-2-methylbut-3-enoate, also known by its synonym ethyl vinyllactate, is an organic compound with the chemical formula C₇H₁₂O₃. As a multifunctional molecule containing an ester, a tertiary alcohol, and a vinyl group, it holds potential as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, intended to support research and development activities in the chemical and pharmaceutical sciences. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is included to provide a broader context for its potential reactivity and characteristics.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of Ethyl 2-hydroxy-2-methylbut-3-enoate is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 50471-46-0 | [1] |
| Boiling Point | 201.3 °C at 760 mmHg | [2] |
| Density | 1.0 g/cm³ | [2] |
| Melting Point | Not available | [2] |
| Solubility | Soluble in Dichloromethane | [3] |
| Flash Point | 76.2 °C |
Synthesis
General Experimental Protocol (Hypothetical)
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of ethyl pyruvate in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF).
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Grignard Addition: The flask is cooled in an ice bath, and a solution of vinylmagnesium bromide in THF is added dropwise from the dropping funnel with vigorous stirring. The reaction temperature should be carefully monitored and maintained.
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Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Chemical Reactivity
The chemical reactivity of Ethyl 2-hydroxy-2-methylbut-3-enoate is dictated by its three principal functional groups: the ester, the tertiary alcohol, and the vinyl group. The interplay of these groups allows for a variety of potential chemical transformations.
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Ester Group Reactivity: The ester functionality can undergo hydrolysis under acidic or basic conditions to yield 2-hydroxy-2-methylbut-3-enoic acid and ethanol. Transesterification is also possible in the presence of an alcohol and a suitable catalyst. Strong reducing agents, such as lithium aluminum hydride, would be expected to reduce the ester to a diol.
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Tertiary Alcohol Reactivity: The tertiary hydroxyl group is resistant to oxidation under mild conditions. However, under forcing acidic conditions, it can undergo dehydration to form a more conjugated system.
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Vinyl Group Reactivity: The carbon-carbon double bond is susceptible to a variety of electrophilic addition reactions, including halogenation, hydrohalogenation, and hydration. It can also undergo epoxidation in the presence of a peroxy acid. Furthermore, the vinyl group can participate in polymerization reactions. Ozonolysis would cleave the double bond, yielding a ketone and formaldehyde.
Spectroscopic Data
As of the latest review, experimental spectroscopic data (NMR, IR, MS) for Ethyl 2-hydroxy-2-methylbut-3-enoate are not publicly available. However, the expected spectral characteristics can be predicted based on the molecule's structure.
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¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, and signals for the vinyl protons, which would likely appear as a complex multiplet due to geminal, cis, and trans coupling. A broad singlet corresponding to the hydroxyl proton would also be anticipated.
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¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the alcohol, the two carbons of the vinyl group, the methylene and methyl carbons of the ethyl group, and the methyl carbon attached to the quaternary center.
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IR Spectroscopy: The infrared spectrum is predicted to show a strong absorption band for the C=O stretch of the ester (around 1730-1750 cm⁻¹), a broad O-H stretching band for the alcohol (around 3200-3600 cm⁻¹), and characteristic C=C stretching (around 1640 cm⁻¹) and C-H stretching and bending vibrations for the vinyl group.
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Mass Spectrometry: The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of the ethoxy group, the loss of water from the alcohol, and cleavage of the carbon-carbon bond adjacent to the hydroxyl group.
Biological Activity and Signaling Pathways
Currently, there is no available information in the scientific literature regarding the biological activity or any involvement in signaling pathways for Ethyl 2-hydroxy-2-methylbut-3-enoate. Its structural similarity to other biologically active small molecules suggests that it could be a candidate for screening in various biological assays.
Conclusion
Ethyl 2-hydroxy-2-methylbut-3-enoate is a compound with interesting structural features that suggest its utility in synthetic organic chemistry. While there is a scarcity of published experimental data for this specific molecule, this guide provides a foundational understanding of its properties and potential reactivity based on its constituent functional groups and data from related compounds. Further experimental investigation is warranted to fully elucidate the chemical and physical properties of this compound and to explore its potential applications in research and development.
